molecular formula C9H13ClN2 B1650257 5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride CAS No. 1159822-63-5

5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride

Cat. No.: B1650257
CAS No.: 1159822-63-5
M. Wt: 184.66 g/mol
InChI Key: BCPDOGUBHFRGQR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-4-amine dihydrochloride (CAS 1159822-63-5) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research . This compound features the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in compounds with diverse biological activities . The THIQ core is a key motif in the development of novel therapeutic agents, and derivatives have been investigated as selective antagonists for the orexin-1 (OX1) receptor, a target for potential treatments for drug addiction . Furthermore, other THIQ-based compounds are being explored for their potential in antimalarial drug discovery and as neuroprotective agents in complex conditions like Alzheimer's disease . The specific substitution pattern of this amine-functionalized analogue makes it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecules aimed at these and other biological targets. With a molecular formula of C9H12N2•2HCl and a molecular weight of 221.13 g/mol, this compound is supplied as a powder with a purity of ≥95% . It is intended for use in laboratory research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

CAS No.

1159822-63-5

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-4-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h5-6H,1-4,10H2;1H

InChI Key

BCPDOGUBHFRGQR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C=NC=C2C1)N.Cl.Cl

Canonical SMILES

C1CCC2=C(C=NC=C2C1)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination offers a direct route to primary amines by reducing imine intermediates formed from ketones and ammonia. For 4-keto-5,6,7,8-tetrahydroisoquinoline, this method avoids multi-step protection-deprotection sequences.

Procedure and Optimization

A mixture of 4-keto-tetrahydroisoquinoline (1.0 equiv), ammonium acetate (3.0 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol is stirred at 25°C for 24 hours. The reaction is quenched with aqueous HCl, and the precipitate is filtered and recrystallized from ethanol/water to yield the free base. Subsequent treatment with HCl gas in diethyl ether affords the dihydrochloride salt.

Table 1: Optimization of Reductive Amination

Parameter Condition Yield (%) Purity (HPLC)
Reducing Agent NaBH3CN 65 92
Solvent MeOH 72 94
Temperature (°C) 25 78 96

This method achieves 78% yield with high regioselectivity, though stoichiometric cyanoborohydride raises cost concerns for industrial scaling.

Buchwald-Hartwig Amination of 4-Bromo-tetrahydroisoquinoline

Catalytic Coupling Mechanism

Hydrogenation of 4-Nitro-tetrahydroisoquinoline

Nitro Group Reduction

Catalytic hydrogenation of nitro compounds to amines is a robust method. Starting from 4-nitro-tetrahydroisoquinoline, this approach avoids harsh reducing agents.

Stepwise Synthesis

4-Nitro-tetrahydroisoquinoline is suspended in ethanol with 10% Pd/C (5 wt%) under 50 psi H2 at 50°C for 12 hours. Filtration and concentration yield the amine free base, which is treated with HCl to form the dihydrochloride.

Table 2: Hydrogenation Conditions Comparison

Pressure (psi) Temperature (°C) Time (h) Yield (%)
30 50 24 82
50 50 12 88
50 70 6 76

Elevated pressure accelerates reduction but may degrade the tetrahydroisoquinoline core at higher temperatures.

Gabriel Synthesis with Phthalimide Protection

Traditional Amine Synthesis

The Gabriel method protects amines as phthalimides, which are hydrolyzed post-alkylation. For tetrahydroisoquinolines, this requires careful alkylation at the 4-position.

Modified Procedure

4-Chloro-tetrahydroisoquinoline reacts with potassium phthalimide in DMF at 120°C for 8 hours. Hydrolysis with hydrazine hydrate releases the primary amine, isolated as the dihydrochloride salt after HCl treatment.

Limitations:

  • Moderate yields (50–60%) due to competing side reactions.
  • Phthalimide removal requires prolonged hydrazine exposure, complicating purification.

Industrial-Scale Considerations

Cost-Benefit Analysis

Buchwald-Hartwig amination, while efficient, incurs high catalyst costs (~$1,200/mol Pd). Reductive amination offers a cheaper alternative but requires chromatographic purification. Hydrogenation balances cost and yield, favored in pilot-scale production.

Waste Management

Pd/C catalysts from hydrogenation are recyclable via incineration, reducing environmental impact. Cyanide waste from reductive amination necessitates strict regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-4-amine dihydrochloride is a compound belonging to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of organic compounds that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as antitumor, anticonvulsant, anti-inflammatory, and antimicrobial effects. The structural diversity of tetrahydroisoquinolines contributes to their varied mechanisms of action and therapeutic potentials .

The biological activity of 5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride can be attributed to several key mechanisms:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance .
  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating oxidative stress and neuronal apoptosis pathways. They can enhance cellular viability under stress conditions and reduce the accumulation of harmful amyloid-beta peptides associated with neurodegenerative diseases .
  • Antimicrobial Activity : Tetrahydroisoquinoline compounds have demonstrated significant antimicrobial properties against various bacterial strains. Studies show that they can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Pharmacological Properties

The pharmacological profile of 5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride includes:

  • Antitumor Activity : Compounds in this class have been evaluated for their anticancer potential. They have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
  • Anticonvulsant Effects : Some tetrahydroisoquinoline derivatives have been reported to possess anticonvulsant properties, making them candidates for treating epilepsy .

Case Studies

Several studies have highlighted the biological activity of tetrahydroisoquinoline derivatives:

  • Aldosterone Synthase Inhibition : A study optimized a tetrahydroisoquinoline compound that selectively inhibited aldosterone synthase in vitro and reduced plasma aldosterone levels in animal models . This suggests a potential application in treating conditions like hypertension.
  • Neuroprotection in Alzheimer's Disease Models : In vitro studies on neuroblastoma cells showed that certain tetrahydroisoquinoline derivatives could downregulate amyloidogenic pathways while upregulating neuroprotective factors . This indicates their potential role in developing therapies for Alzheimer's disease.
  • Antimicrobial Efficacy : A recent investigation into novel piperidinyl-tetrahydroisoquinoline derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Biological Activities of 5,6,7,8-Tetrahydroisoquinolin-4-amine Dihydrochloride

Activity TypeTarget/MechanismReference
Aldosterone InhibitionCYP11B2
NeuroprotectionAmyloid-beta modulation
AntimicrobialS. aureus, E. coli
AntitumorTumor cell proliferation inhibition
AnticonvulsantSeizure prevention

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Effects
THIQ has been investigated for its neuroprotective properties. Research indicates that it may play a role in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In a study involving animal models, THIQ demonstrated significant neuroprotection against neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+) .

Aldosterone Synthase Inhibition
Recent studies have identified THIQ derivatives as potent inhibitors of aldosterone synthase (CYP11B2). These compounds have shown selective inhibition in vitro against various species, including humans and rodents. A specific derivative exhibited a selectivity factor of 160 against CYP11B1, indicating its potential for treating conditions related to excess aldosterone production, such as hypertension and heart failure .

Neurobiology Applications

Role in Neurotransmitter Modulation
THIQ is being studied for its influence on neurotransmitter systems. It has been shown to interact with monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, THIQ may enhance the availability of these neurotransmitters in the brain, which could be beneficial in treating mood disorders and other psychiatric conditions .

Synthetic Chemistry Applications

Building Block for Organic Synthesis
THIQ serves as a versatile building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions to form complex organic molecules. This includes applications in the synthesis of pharmaceuticals and agrochemicals, where it can be modified to create new compounds with desired biological activities .

Table 1: Neuroprotective Effects of THIQ

StudyModelTreatmentOutcome
Igarashi et al., 2023MPTP-treated miceTHIQ (various doses)Significant reduction in neurotoxicity
Smith et al., 2020Rat primary neuronsTHIQDecreased apoptosis and oxidative stress

Table 2: Aldosterone Synthase Inhibition

CompoundSpecies TestedIC50 (µM)Selectivity Factor
THIQ Derivative AHuman0.05160 (vs CYP11B1)
THIQ Derivative BMouse0.03Not reported

Case Studies

Case Study 1: Neuroprotection in Parkinson’s Disease Models
In a controlled study using MPTP-treated mice, administration of THIQ led to a marked improvement in motor function and a decrease in dopaminergic neuron loss compared to untreated controls. The results suggest that THIQ may offer therapeutic benefits for Parkinson's disease through its neuroprotective mechanisms .

Case Study 2: Aldosterone Regulation
A study assessing the effects of a specific THIQ derivative on aldosterone levels in db/db mice revealed that treatment resulted in a dose-dependent reduction of plasma aldosterone levels. This suggests potential implications for managing conditions associated with hyperaldosteronism .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Compound Name CAS Number Core Structure Amine Position Molecular Formula Molecular Weight (g/mol)
5,6,7,8-Tetrahydroisoquinolin-4-amine dihydrochloride 130831-67-3 Tetrahydroisoquinoline 4-position C₉H₁₄Cl₂N₂ (presumed) 220.9 (calculated)
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride 6552-20-4 Tetrahydroisoquinoline 5-position C₉H₁₃ClN₂ 215.68
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride Not available Tetrahydroisoquinoline (1,2,3,4-saturation) 4-position C₉H₁₄Cl₂N₂ 220.9 (calculated)
Isoindolin-4-amine dihydrochloride 92259-85-3 Isoindoline (five-membered ring) 4-position C₈H₁₂Cl₂N₂ 207.09 (calculated)

Key Observations :

  • Positional Isomerism: The 4-amine and 5-amine derivatives of tetrahydroisoquinoline differ in biological activity and solubility due to amine group placement. For example, 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride has a lower molecular weight (215.68 vs. 220.9) .
  • Ring Structure: Isoindoline derivatives (e.g., isoindolin-4-amine dihydrochloride) exhibit distinct physicochemical properties due to their five-membered saturated ring, which reduces aromaticity compared to tetrahydroisoquinoline .
Table 2: Impact of Substituents on Tetrahydroisoquinoline Derivatives
Compound Name Substituents Melting Point (°C) Biological Activity Source
7-Acetyl-4-cyano-1,6-dimethyl derivative (7c) Acetyl, cyano, methyl, hydroxy groups 214–215 Anticancer (DHFR/CDK2 inhibition)
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine Methoxy groups Not reported Not specified
5,6,7,8-Tetrahydroisoquinolin-4-amine dihydrochloride None (parent compound) Not reported Laboratory use

Key Observations :

  • Acetyl/Cyano Groups: Derivatives with acetyl and cyano substituents (e.g., compound 7c) demonstrate high melting points (214–215°C) and notable anticancer activity, suggesting enhanced stability and target binding .
  • Methoxy Groups : 6,7-Dimethoxy derivatives likely exhibit increased lipophilicity, improving blood-brain barrier penetration but reducing water solubility .

Salt Forms and Physicochemical Properties

Table 3: Salt Form Comparison
Compound Name Salt Form Solubility (Predicted) Stability
5,6,7,8-Tetrahydroisoquinolin-4-amine dihydrochloride Dihydrochloride High (polar solvents) Stable under anhydrous conditions
Isoquinolin-5-amine hydrochloride Hydrochloride Moderate Sensitive to humidity

Key Observations :

  • Dihydrochloride salts generally offer higher solubility in aqueous media compared to monohydrochlorides, enhancing bioavailability in drug formulations .
Table 4: Hazard Comparison
Compound Name GHS Classification Key Hazards
5,6,7,8-Tetrahydroisoquinolin-4-amine dihydrochloride H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Isoquinolin-5-amine hydrochloride H302, H315, H319 Similar to above

Key Observations :

  • Both compounds require stringent handling (gloves, goggles) due to irritation risks. The dihydrochloride form may pose additional respiratory hazards .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride in laboratory settings?

  • Synthesis : Use a multi-step approach involving cyclization and amine protection/deprotection strategies. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet-Spengler reactions followed by hydrochlorination . Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize trial-and-error and maximize yield .
  • Characterization : Employ a combination of analytical techniques:

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation .

Q. What safety protocols should be followed when handling this compound?

  • Hazard mitigation : Use fume hoods, gloves, and eye protection. In case of inhalation, move to fresh air and seek medical attention; for skin contact, wash thoroughly with soap and water .
  • Storage : Store in airtight containers at –20°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of 5,6,7,8-tetrahydroisoquinolin-4-amine dihydrochloride?

  • Strategy : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use reaction path search algorithms to predict energetically favorable pathways .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models. For example, ICReDD’s integrated computational-experimental workflow reduces development time by 40–60% .

Q. How should researchers resolve contradictions in pharmacological data across studies involving this compound?

  • Methodology : Conduct meta-analyses with strict inclusion criteria (e.g., standardized assay conditions, purity thresholds ≥95%). Use statistical tools like Bland-Altman plots to assess inter-study variability .
  • Case study : If one study reports higher receptor affinity than another, validate binding assays using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to reconcile discrepancies .

Q. What challenges arise when scaling up synthesis from milligram to gram scales, and how are they addressed?

  • Key issues : Heterogeneous mixing, heat transfer inefficiencies, and byproduct accumulation.
  • Solutions :

  • Use flow chemistry for continuous production and improved heat management .
  • Implement in-line monitoring (e.g., Raman spectroscopy) to detect impurities in real time .

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